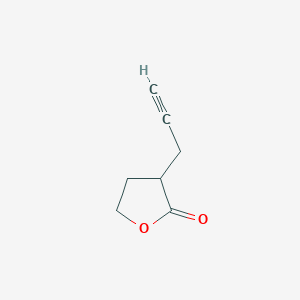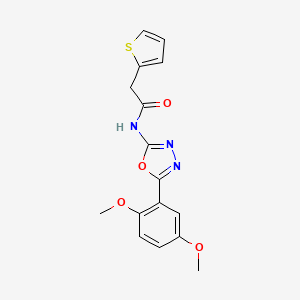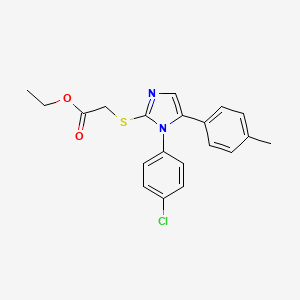
3-(Prop-2-yn-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yl)oxolan-2-one is a chemical compound with the CAS Number: 50994-82-6 . It has a molecular weight of 124.14 and its IUPAC name is 3-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one . It is in liquid form .
Synthesis Analysis
The synthesis of 3-(Prop-2-yn-1-yl)oxolan-2-one involves palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . The reaction gives mixtures of the corresponding mono- and bis-coupling products .Molecular Structure Analysis
The InChI code for 3-(Prop-2-yn-1-yl)oxolan-2-one is 1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The Sonogashira reaction of 5-substituted 3-(Prop-2-yn-1-yl)oxolan-2-ones involves the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . This reaction gives mixtures of the corresponding mono- and bis-coupling products .Physical And Chemical Properties Analysis
3-(Prop-2-yn-1-yl)oxolan-2-one is a liquid at room temperature . It has a molecular weight of 124.14 and is stored at a temperature of 4°C .Scientific Research Applications
3-(Prop-2-yn-1-yl)oxolan-2-one: A Comprehensive Analysis of Scientific Research Applications
Photosensitization in Oxidative Formylation: This compound has been identified as playing a crucial role as a photosensitizer in visible-light-induced oxidative formylation reactions. It facilitates the generation of singlet oxygen and superoxide anion radicals through energy transfer and single electron transfer pathways, which are essential for the reaction’s progress .
Polymerization Kinetics: 3-(Prop-2-yn-1-yl)oxolan-2-one is used in studying polymerization kinetics, particularly in understanding the evolution of molecular weight as a function of monomer conversion. This is crucial for developing new polymeric materials with desired properties .
Cross-Coupling Reactions: The compound is involved in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a key method for forming carbon-carbon bonds in organic synthesis. It has been used to couple with dihaloarenes to produce mono- and bis-coupling products .
Synthesis of Functionally Substituted Butanolides: It serves as a precursor in the synthesis of functionally substituted butanolides, which are compounds containing a lactone ring. These butanolides have a wide range of applications, including medicinal chemistry and material science .
Thiol Reactivity Profiling: The compound has been utilized in thiol reactivity profiling to analyze redox and electrophilic properties of cysteine residues in proteins. This is important for understanding protein functions and interactions .
Suzuki–Miyaura Reaction: In the field of organic chemistry, 3-(Prop-2-yn-1-yl)oxolan-2-one is applied in the Suzuki–Miyaura reaction, which is another prominent method for forming carbon-carbon bonds, particularly in the chemistry of oxolan-2-ones .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of new butanolide derivatives . Butanolide derivatives are a class of compounds that have a wide range of physiological activities and are used in medical practice .
Mode of Action
The mode of action of 3-(Prop-2-yn-1-yl)oxolan-2-one involves a palladium-catalyzed cross-coupling reaction . This compound reacts with dihaloarenes (dihaloheteroarenes) to produce mixtures of corresponding mono- and bis-coupling products . The variation of the catalytic system can lead to the major production of bis-coupling products .
Biochemical Pathways
The compound’s involvement in the synthesis of new butanolide derivatives suggests it may influence pathways related to the physiological activities of these derivatives .
Result of Action
As a precursor in the synthesis of butanolide derivatives, its action likely contributes to the physiological activities associated with these derivatives .
Safety and Hazards
Future Directions
Given the synthetic potential of functionally substituted butanolides and the wide range of their application, the development of new methods of synthesis of compounds containing a lactone ring and revealing their useful properties constitute important problems . Therefore, future research could focus on these areas.
properties
IUPAC Name |
3-prop-2-ynyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUNWARMKWBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)


![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)

![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)
